molecular formula C10H15Cl2N3O B11852797 6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride CAS No. 1179362-04-9

6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride

Katalognummer: B11852797
CAS-Nummer: 1179362-04-9
Molekulargewicht: 264.15 g/mol
InChI-Schlüssel: QTOZZMPGADXSAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxy group and a chloropicolinimidamide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent to form the tert-butyl ester. This intermediate is then reacted with an appropriate amine to introduce the imidamide functionality. The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidamide moiety.

    Substitution: The chlorine atom in the picolinimidamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the chloropicolinimidamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy group and are used in peptide synthesis.

    Chloropicolinic acids: Compounds with similar picolinic acid structures but different functional groups.

Uniqueness

6-(tert-Butoxy)-3-chloropicolinimidamide hydrochloride is unique due to the combination of the tert-butoxy group and the chloropicolinimidamide moiety. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

1179362-04-9

Molekularformel

C10H15Cl2N3O

Molekulargewicht

264.15 g/mol

IUPAC-Name

3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C10H14ClN3O.ClH/c1-10(2,3)15-7-5-4-6(11)8(14-7)9(12)13;/h4-5H,1-3H3,(H3,12,13);1H

InChI-Schlüssel

QTOZZMPGADXSAQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=NC(=C(C=C1)Cl)C(=N)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.